5-Bromo-2-methyl-2H-indazol-6-ol is a chemical compound characterized by its unique indazole structure, which includes a bromine atom and a hydroxyl group. The molecular formula for this compound is , with a molecular weight of approximately 227.06 g/mol. The compound features a 2-methyl substitution and is part of a broader class of indazole derivatives, known for their diverse biological activities and potential therapeutic applications.
Indazole derivatives, including 5-Bromo-2-methyl-2H-indazol-6-ol, have been studied for their biological activities. They exhibit a range of pharmacological properties such as:
The synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol can be achieved through several methods:
5-Bromo-2-methyl-2H-indazol-6-ol has potential applications in several fields:
Research on interaction studies involving 5-Bromo-2-methyl-2H-indazol-6-ol focuses on its binding affinities with various biological targets. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. For example:
Several compounds share structural similarities with 5-Bromo-2-methyl-2H-indazol-6-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-indazol-6-ol | Bromine at position 5 | Antimicrobial properties |
| 6-Bromo-5-hydroxyindazole | Hydroxyl group at position 5 | Potential anticancer activity |
| 7-Methylindazole | Methyl substitution at position 7 | Various biological activities |
| 1-Methylindazole | Methyl substitution at position 1 | Antitumor effects |
These compounds illustrate the diversity within the indazole family while emphasizing the unique positioning and functional groups present in 5-Bromo-2-methyl-2H-indazol-6-ol that may contribute to its distinct biological profile .
Regioselective alkylation of the indazole scaffold requires careful modulation of base strength and reaction temperature. Sodium hydride (NaH) in tetrahydrofuran (THF) at subambient temperatures (-10°C to 20°C) has proven effective for introducing methyl groups at the N2 position. For example, treatment of 5-bromo-2-methyl-2H-indazole with acetone in THF using NaH as a base yielded 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol with 87% efficiency. The low temperature minimizes side reactions, while the polar aprotic solvent stabilizes the deprotonated intermediate.
Table 1: Alkylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| Sodium hydride | THF | -10 to 20 | 87% |
| Lithium diisopropylamide (LDA) | THF | -78 to 25 | 31% |
Notably, LDA-mediated alkylation at -78°C resulted in diminished yields (31%) due to incomplete deprotonation. These findings underscore the importance of base-solvent compatibility in achieving high regioselectivity.
Palladium-catalyzed Stille couplings enable the introduction of trimethylstannane groups at the C5 position, facilitating subsequent bromination. Using tetrakis(triphenylphosphine)palladium(0) in 1,4-dioxane under microwave irradiation (110°C, 15 minutes), researchers converted 5-bromo-2-methyl-2H-indazole to 2-methyl-5-trimethylstannanyl-2H-indazole with 41% yield. The inert atmosphere prevented catalyst oxidation, while microwave heating enhanced reaction kinetics.
Key Considerations:
The indazole scaffold exhibits tautomerism between 1H- and 2H- forms, which solvents like 1,4-dioxane and THF modulate effectively. In the synthesis of 5-bromo-2-methyl-2H-indazole from 5-bromo-2-nitrobenzaldehyde, propan-2-ol stabilized the 2H-tautomer during cyclization, achieving a crude yield of 32 g. Polar aprotic solvents favored the 2H-form due to hydrogen-bonding interactions with the hydroxyl group, while nonpolar solvents promoted 1H-tautomerization.
Mechanistic Insight:
N,N-bond formation via reductive cyclization of nitro precursors remains pivotal. Treatment of 5-bromo-2-nitrobenzaldehyde with methanamine in propan-2-ol at 80°C for 4 hours, followed by tributylphosphine-mediated reduction, yielded 5-bromo-2-methyl-2H-indazole. Tributylphosphine acted as both a reducing agent and a ligand, facilitating nitro-to-amine conversion and subsequent cyclization.
Optimization Parameters:
Table 2: N,N-Bond Formation Efficiency
| Reducing Agent | Solvent | Temperature (°C) | Yield |
|---|---|---|---|
| Tributylphosphine | Propan-2-ol | 80 | 58% |